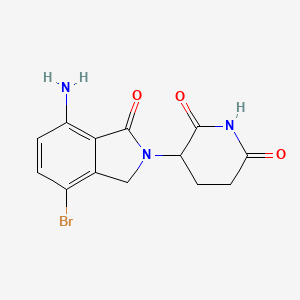![molecular formula C17H12FN5 B2992435 N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-10-5](/img/structure/B2992435.png)
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrazolo[3,4-d]pyrimidin-4-amine . Pyrazolo[3,4-d]pyrimidin-4-amines are a class of compounds known for their activity against several cancer cell lines . They have been studied for their potential as inhibitors of RET gatekeeper mutants .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenyl group and a fluorophenyl group attached . The structure–activity relationships of similar compounds have been studied, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions .科学的研究の応用
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have shown high affinity and selectivity as antagonists for the human A(2A) adenosine receptor (AR), making them suitable as molecular probes for studying this receptor. Their application in this area is facilitated by the synthesis of high-affinity functionalized congeners, which can be used in pharmacological studies to understand the interactions and signaling pathways mediated by the A(2A)AR (Kumar et al., 2011).
Anti-Mycobacterial Activity
Novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential for the treatment of Mycobacterium tuberculosis (M.tb). This research suggests the possibility of developing new therapeutic agents against M.tb, addressing the need for new treatments for tuberculosis (Sutherland et al., 2022).
Treatment of Cognitive Impairment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones has been explored for their inhibitory activity against phosphodiesterase 1 (PDE1), with ITI-214 emerging as a clinical candidate. This compound shows promise for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders, due to its picomolar inhibitory potency and excellent selectivity (Li et al., 2016).
Antimicrobial and Antitumor Activities
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives have revealed their significant antimicrobial and antitumor activities. These compounds have been studied for their potential as antibacterial and antifungal agents, as well as their ability to act against cancer cell lines, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2014).
将来の方向性
The future directions for the study of “N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could include further investigation of its potential as an inhibitor of RET gatekeeper mutants , as well as its potential for use in the treatment of various cancers . Further studies could also explore its synthesis, physical and chemical properties, and safety profile .
作用機序
Target of Action
The primary target of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . The inhibition of CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.
生化学分析
Biochemical Properties
It is known that pyrazolopyrimidines can interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the pyrazolopyrimidine and the biomolecule .
Cellular Effects
Related pyrazolopyrimidines have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Molecular Mechanism
It is known that pyrazolopyrimidines can inhibit certain enzymes, which may lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Related pyrazolopyrimidines have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Related pyrazolopyrimidines have shown potent antitubercular activity at certain dosages .
Metabolic Pathways
Pyrazolopyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Related pyrazolopyrimidines have shown the ability to penetrate bacterial cells .
Subcellular Localization
Related pyrazolopyrimidines have shown the ability to interact with various subcellular compartments .
特性
IUPAC Name |
N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIMEPKJLAPKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)
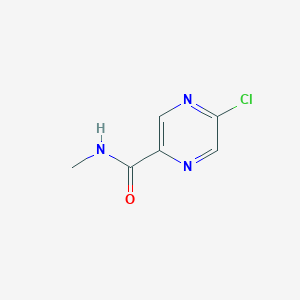
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)
![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)
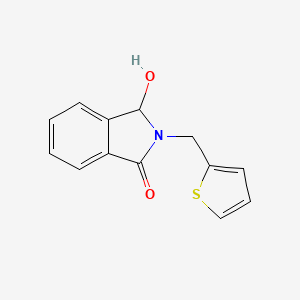
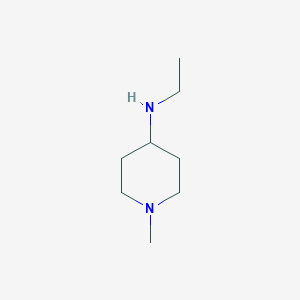
![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)
![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)
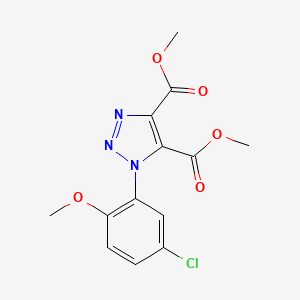
![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)
